molecular formula C22H21NO3S B3003729 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole CAS No. 339011-77-7

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole

Cat. No.: B3003729
CAS No.: 339011-77-7
M. Wt: 379.47
InChI Key: ZQNDEOFONNYWQH-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is a complex organic compound with the molecular formula C22H21NO3S It is known for its unique structural features, which include a tetrahydroisoxazole ring substituted with benzyl, phenyl, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phenylsulfonyl chloride to form an intermediate, which is then cyclized with phenylacetaldehyde under acidic conditions to yield the desired tetrahydroisoxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the sulfonyl group, yielding simpler derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.

Scientific Research Applications

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroisoxazole ring provides a rigid framework that can influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-phenyl-4-(methylsulfonyl)tetrahydroisoxazole
  • 2-Benzyl-3-phenyl-4-(ethylsulfonyl)tetrahydroisoxazole
  • 2-Benzyl-3-phenyl-4-(propylsulfonyl)tetrahydroisoxazole

Uniqueness

2-Benzyl-3-phenyl-4-(phenylsulfonyl)tetrahydroisoxazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-benzyl-3-phenyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c24-27(25,20-14-8-3-9-15-20)21-17-26-23(16-18-10-4-1-5-11-18)22(21)19-12-6-2-7-13-19/h1-15,21-22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDEOFONNYWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N(O1)CC2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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